molecular formula C24H27BrO6 B13438177 [2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13438177
M. Wt: 491.4 g/mol
InChI Key: ZHBJIOUEEFAEHH-ASHRYJKQSA-N
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Description

[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves multiple steps, including bromination, formylation, and acetylation reactions. The starting material is typically a cyclopenta[a]phenanthrene derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to formylation using formic acid or formyl chloride in the presence of a catalyst. Finally, the formylated compound is acetylated using acetic anhydride or acetyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or formyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific structural features, such as the presence of a bromine atom and formyloxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H27BrO6

Molecular Weight

491.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H27BrO6/c1-14(27)30-12-20(29)19-7-6-17-18-5-4-15-10-16(28)8-9-23(15,3)24(18,25)21(31-13-26)11-22(17,19)2/h7-10,13,17-18,21H,4-6,11-12H2,1-3H3/t17-,18-,21-,22-,23-,24-/m0/s1

InChI Key

ZHBJIOUEEFAEHH-ASHRYJKQSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C

Origin of Product

United States

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